Dioctyltin-3,3'-thiodipropionate
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Overview
Description
Dioctyltin-3,3’-thiodipropionate is an organotin compound with the molecular formula C26H52O4S2Sn. It is a derivative of thiodipropionic acid and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyltin-3,3’-thiodipropionate is typically synthesized through the reaction of dioctyltin oxide with thiodipropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dioctyltin oxide+Thiodipropionic acid→Dioctyltin-3,3’-thiodipropionate+Water
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, dioctyltin-3,3’-thiodipropionate is produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dioctyltin-3,3’-thiodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dioctyltin-3,3’-thiodipropionate can yield sulfoxides and sulfones, while reduction can regenerate the thiol form.
Scientific Research Applications
Dioctyltin-3,3’-thiodipropionate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: Dioctyltin-3,3’-thiodipropionate is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of dioctyltin-3,3’-thiodipropionate involves its ability to interact with free radicals and reactive oxygen species. The compound acts as a free radical scavenger, neutralizing reactive species and preventing oxidative damage. This property is particularly useful in applications where oxidative stability is crucial, such as in polymers and lubricants.
Comparison with Similar Compounds
Similar Compounds
- Dilauryl thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Comparison
Dioctyltin-3,3’-thiodipropionate is unique among these compounds due to the presence of the tin atom, which imparts distinct chemical properties. While other thiodipropionates are primarily used as antioxidants and stabilizers, dioctyltin-3,3’-thiodipropionate’s organotin structure allows it to participate in a broader range of chemical reactions and applications, particularly in industrial and medicinal contexts.
Properties
CAS No. |
3594-15-8 |
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Molecular Formula |
C22H42O4SSn |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
2,2-dioctyl-1,3,7,2-dioxathiastannecane-4,10-dione |
InChI |
InChI=1S/2C8H17.C6H10O4S.Sn/c2*1-3-5-7-8-6-4-2;7-5(8)1-3-11-4-2-6(9)10;/h2*1,3-8H2,2H3;1-4H2,(H,7,8)(H,9,10);/q;;;+2/p-2 |
InChI Key |
AVOZSWKVGOLVKD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCCCCCC |
Origin of Product |
United States |
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